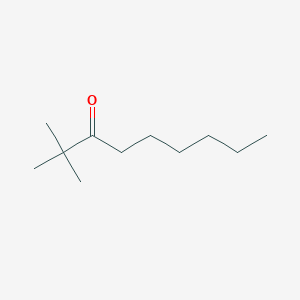
2,2-Dimethyl-3-nonanone
Cat. No. B8471730
M. Wt: 170.29 g/mol
InChI Key: BRQQAEGACQZSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08748125B2
Procedure details


2,2-dimethyl-nonan-3-ol, available as a concentrated solution in ether (ca. 0.23 moles, cf. previous procedure), was dissolved in ca. 350 mL CH2Cl2 in a 500 mL round bottom flask. With vigorous stirring and external cooling, pyridinium chlorochromate (PCC, 76.6 g, 0.355 mol) was added slowly. The reaction mixture turned black and began to warm. The reaction was stirred overnight at room temperature, and the supernatant was decanted from a black sludge which had formed. The sludge was extracted with ca. 40 mL of hexane, which was combined with the CH2Cl2 solution. This mixture was applied directly to a 100 g silica gel column, and eluted first with CH2Cl2/hexane and then with 10% ethyl acetate in hexane to yield 35.8 g crude, green-colored product. This material was rechromatographed; elution with hexane and careful evaporation at 25° C. on a rotary evaporator yielded 26.1 g 2,2-dimethyl-nonan-3-one (67% yield). 1H NMR (500 MHz, CDCl3), δ (ppm): 2.47 (t, 2H), 1.28 (br, 8H), 0.89 (t, 3H).




Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH:4]([OH:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:3].CCOCC.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:12][C:2]([CH3:3])([C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:1] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C(CCCCCC)O)C
|
|
Name
|
|
|
Quantity
|
0.23 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
76.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
With vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernatant was decanted from a black sludge which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The sludge was extracted with ca. 40 mL of hexane, which
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted first with CH2Cl2/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with 10% ethyl acetate in hexane to yield 35.8 g crude, green-colored product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was rechromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
elution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with hexane and careful evaporation at 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C(CCCCCC)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.1 g | |
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
